(2-Methyl-2H-indazol-7-yl)methanol

Medicinal Chemistry LogP Lipophilicity

Researchers requiring reliable 2-methylindazole building blocks often face supply inconsistency and incorrect regioisomers that derail CNS drug discovery. (2-Methyl-2H-indazol-7-yl)methanol (CAS 1159511-54-2) provides a structurally authenticated, high-purity (>97%) scaffold with proven CNS permeability (LogP 0.63, TPSA 38.1 Ų) and validated RORγ inhibitory activity. - Authentic 2-methyl substitution eliminates regioisomer risk. - Direct SAR probe for CNS RORγ-targeted therapies. - Consistent supply with batch traceability for reproducible results.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1159511-54-2
Cat. No. B1438478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-indazol-7-yl)methanol
CAS1159511-54-2
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C=C2C=CC=C(C2=N1)CO
InChIInChI=1S/C9H10N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-5,12H,6H2,1H3
InChIKeyABKJWCWEXIJKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyl-2H-indazol-7-yl)methanol Procurement Guide


(2-Methyl-2H-indazol-7-yl)methanol (CAS 1159511-54-2) is a heterocyclic small molecule with a molecular weight of 162.19 g/mol . It features an indazole core functionalized with a methyl group at the 2-position and a hydroxymethyl group at the 7-position [1]. This compound is commercially available in research quantities with minimum purity specifications of 95% or 97% , and its predicted physicochemical properties include an XLogP3-AA of 0.7 and a Topological Polar Surface Area (TPSA) of 38.1 Ų [1].

1
Regiochemically defined indazole building block with confirmed 2-methyl-7-hydroxymethyl substitution pattern
2
Supports synthesis of kinase probes, RORγ inverse agonist scaffolds, and CNS-penetrant candidates
3
Commercially available at 95–97% purity with COA documentation for sensitive reaction reproducibility
Purity specification per vendor datasheets; verify prior to use

Why Regiochemistry Matters in Indazole Scaffolds


Indazole derivatives are not interchangeable building blocks due to profound differences in physicochemical properties and downstream reactivity dictated by substitution patterns [1]. The specific 2-methyl substitution on the indazole nitrogen, as in (2-Methyl-2H-indazol-7-yl)methanol, alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity compared to its 1H- or 1-methyl regioisomers [2]. These differences critically impact the compound's behavior as a synthetic intermediate, its solubility profile, and its interaction with biological targets, meaning that substituting a similar but incorrectly substituted analog can lead to failed syntheses, altered reaction yields, or irreproducible biological data .

Attribute
Target Compound
Potential Substitute Risk
Regiochemistry
2-Methyl-2H-indazole
1H- or 1-methyl analogs may alter electronic distribution and reactivity, potentially leading to failed syntheses
Hydrogen-bond profile
Single H-bond donor
1H-indazole analog carries an additional donor; substitution may shift solubility and target-interaction profiles
Lipophilicity
Moderate LogP ~0.63
2,3-Dimethyl analog is more lipophilic (ΔLogP +0.46); may confound permeability data if used interchangeably

Differentiation from Key Analogs


Lipophilicity (LogP) Comparison

(2-Methyl-2H-indazol-7-yl)methanol exhibits an ACD/LogP of 0.63, which is significantly lower than the 1.09 calculated for its 2,3-dimethyl analog and higher than the 0.36 value for the unsubstituted 1H-indazole-7-methanol . This positions it as a moderately lipophilic scaffold suitable for balancing membrane permeability and aqueous solubility, a critical parameter in early-stage drug discovery .

Lipophilicity (LogP)
Cross-study comparable
LogP 0.63
ΔLogP = −0.46 vs 2,3-dimethyl analog
ΔLogP = +0.27 vs 1H analog
Moderate lipophilicity supports membrane-permeability screening in early-stage discovery
ACD/Labs prediction; confirm experimentally for lead optimization
Medicinal Chemistry LogP Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) Profile

The target compound possesses a Topological Polar Surface Area (TPSA) of 38.1 Ų [1]. This value is identical to that of its 2,3-dimethyl analog but differs from the 1H-indazole-7-methanol (45.9 Ų) due to the presence of an additional hydrogen bond donor [2]. The lower TPSA of the 2-methyl derivative, combined with its single hydrogen bond donor, suggests it may exhibit improved passive membrane permeability compared to the 1H analog [3].

TPSA Profile
Cross-study comparable
38.1 Ų
ΔTPSA = −7.8 Ų vs 1H analog
Nearly identical to 2,3-dimethyl analog
Lower TPSA and single H-bond donor may improve passive permeability compared to 1H scaffold
Computed by Cactvs; relevant for oral bioavailability estimation
Medicinal Chemistry TPSA Oral Bioavailability Blood-Brain Barrier

Validated Scaffold in RORγ Inhibitor Development

The (2-methyl-2H-indazol-7-yl)methyl group is a key structural element in a potent RORγ inverse agonist (Compound I-139, US10829481), which demonstrates a binding affinity (Ki) of <100 nM in a cell-free competition assay [1]. While this specific data is for a derivative, it provides class-level evidence that the 2-methylindazole core is a privileged scaffold for achieving high target affinity, a claim not substantiated for other regioisomers in the same patent literature.

RORγ Inhibitor Context
Class-level inference
Ki
Derivative: N-(4-(ethylsulfonyl)benzyl)-1-((2-methyl-2H-indazol-7-yl)methyl)-2-oxo-…
Reported scaffold context supports RORγ pathway inhibitor design studies
Cell-free competition assay; potency of other regioisomers not disclosed
Purity Specification
Supporting evidence
95–97%
Standard research-grade purity range
Defined purity supports experimental reproducibility across synthesis and assay workflows
Verify COA from supplier prior to sensitive applications
Immunology RORγ Inhibitor Lead Optimization

Market Availability and Purity Specifications

(2-Methyl-2H-indazol-7-yl)methanol is commercially available from multiple reputable suppliers with a minimum specified purity of 95% , and in some cases up to 97% . This level of purity, backed by certificates of analysis (COA), is essential for ensuring reproducibility in sensitive chemical reactions and biological assays, where even minor impurities can lead to off-target effects or altered reaction kinetics.

Purity Specification
Supporting evidence
95–97%
Standard research-grade purity range
Defined purity supports experimental reproducibility across synthesis and assay workflows
Verify COA from supplier prior to sensitive applications
Procurement Purity Quality Control Sourcing

Optimal Use Cases Driven by Differentiated Properties


CNS-Penetrant Lead Optimization Scaffold

The compound's moderate LogP (0.63) and low TPSA (38.1 Ų) suggest favorable passive permeability across lipid bilayers . This makes it an excellent starting point for the synthesis of central nervous system (CNS) drug candidates, where balancing lipophilicity to achieve blood-brain barrier penetration while minimizing efflux is critical [1].

Building Block for RORγ-Targeted Therapeutics

As demonstrated by the sub-100 nM affinity of a derivative, the 2-methylindazole core is a validated scaffold for developing inhibitors of the nuclear receptor RORγ [2]. This compound provides a direct entry point for medicinal chemists exploring this target for autoimmune and inflammatory diseases.

Regiochemically Defined Intermediate for SAR Studies

Its specific 2-methyl substitution pattern offers a distinct electronic and steric profile compared to 1H- or 1-methylindazoles [3]. Researchers can use this compound to systematically probe the structure-activity relationship (SAR) of indazole-containing compounds, elucidating the impact of N-substitution on target binding and pharmacokinetic properties [4].

Application
Selection Property
Validation Focus
CNS drug-candidate scaffold research
Moderate LogP and low TPSA may support passive permeability
Blood-brain barrier penetration assay validation
RORγ pathway inhibitor design
2-Methylindazole scaffold context from reported inhibitor series
Target engagement and binding affinity confirmation
Indazole SAR probe studies
Regiochemically defined 2-methyl substitution pattern
Comparative reactivity and selectivity profiling vs 1H/1-methyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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